molecular formula C15H15NO4S B11128774 methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate

methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate

Cat. No.: B11128774
M. Wt: 305.4 g/mol
InChI Key: ATRPMNQYQCETRS-UHFFFAOYSA-N
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Description

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is an organic compound that features a complex structure with a furan ring, a sulfanyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-furylcarbinol with 4-methylbenzenethiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The furan ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety may also play a role in modulating biological pathways by interacting with neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and sulfanyl group allows for diverse chemical reactivity, while the carbamate moiety provides potential biological activity that is not commonly found in similar compounds.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-[2-(furan-2-yl)-1-(4-methylphenyl)sulfanyl-2-oxoethyl]carbamate

InChI

InChI=1S/C15H15NO4S/c1-10-5-7-11(8-6-10)21-14(16-15(18)19-2)13(17)12-4-3-9-20-12/h3-9,14H,1-2H3,(H,16,18)

InChI Key

ATRPMNQYQCETRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)C2=CC=CO2)NC(=O)OC

Origin of Product

United States

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